molecular formula C8H14O3 B6170551 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne CAS No. 411224-75-4

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne

Cat. No.: B6170551
CAS No.: 411224-75-4
M. Wt: 158.19 g/mol
InChI Key: VFQIDUSEQNIBIW-UHFFFAOYSA-N
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Description

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne is an organic compound with a unique structure that combines an alkyne group with a dimethoxypropyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne typically involves the reaction of propargyl alcohol with 1,1-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and efficient separation techniques to ensure high yield and purity. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne involves its reactivity towards various chemical species. The alkyne group can participate in cycloaddition reactions, while the ether moiety can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne is unique due to its combination of an alkyne group and a dimethoxypropyl ether moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

411224-75-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1,1-dimethoxy-2-prop-2-ynoxypropane

InChI

InChI=1S/C8H14O3/c1-5-6-11-7(2)8(9-3)10-4/h1,7-8H,6H2,2-4H3

InChI Key

VFQIDUSEQNIBIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(OC)OC)OCC#C

Purity

95

Origin of Product

United States

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